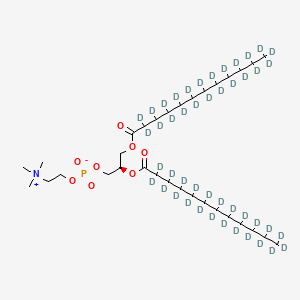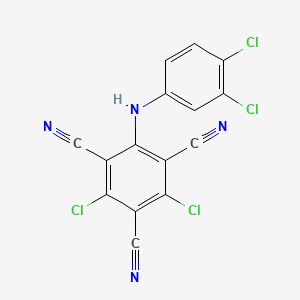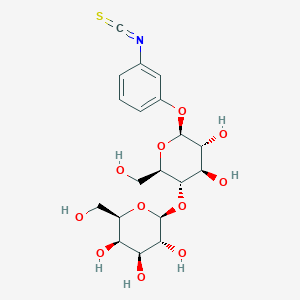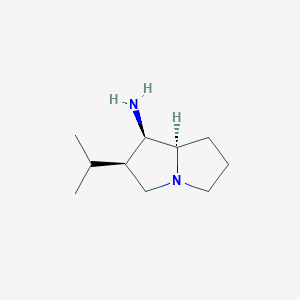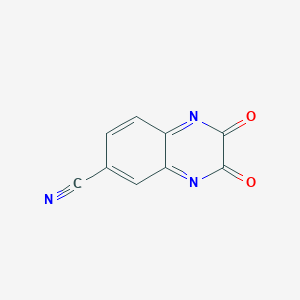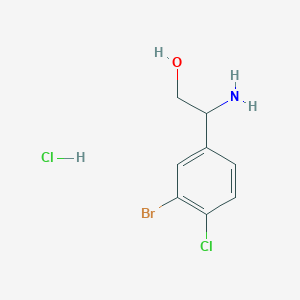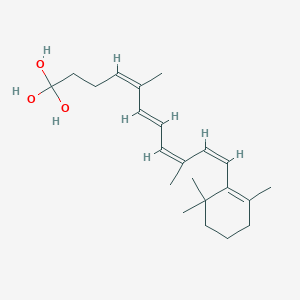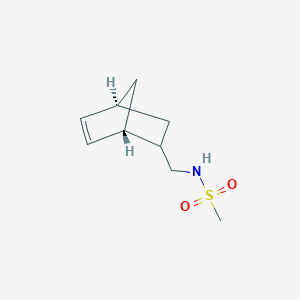
N-(5-Norbornene-2-methyl)-methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Norbornene-2-methyl)-methanesulfonamide: is a chemical compound derived from norbornene, a bicyclic hydrocarbon. This compound is notable for its unique structure, which includes a norbornene ring and a methanesulfonamide group. The presence of the norbornene ring imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Norbornene-2-methyl)-methanesulfonamide typically involves the reaction of 5-norbornene-2-methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate sulfonate ester, which subsequently undergoes nucleophilic substitution to yield the desired sulfonamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(5-Norbornene-2-methyl)-methanesulfonamide can undergo oxidation reactions, particularly at the norbornene ring. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, targeting the sulfonamide group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the methanesulfonamide moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of diols or epoxides from the norbornene ring.
Reduction: Formation of amines from the sulfonamide group.
Substitution: Formation of new sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(5-Norbornene-2-methyl)-methanesulfonamide is used as a monomer in the synthesis of polymers with unique mechanical and thermal properties. Its rigid structure contributes to the formation of high-strength materials .
Biology: In biological research, this compound is explored for its potential as a building block in the synthesis of bioactive molecules. Its stability and reactivity make it suitable for creating complex molecular architectures.
Medicine: The compound is investigated for its potential use in drug delivery systems. Its ability to form stable conjugates with various drugs can enhance the efficacy and targeting of therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty polymers and coatings. Its unique properties contribute to the development of materials with enhanced durability and resistance to environmental factors .
Wirkmechanismus
The mechanism by which N-(5-Norbornene-2-methyl)-methanesulfonamide exerts its effects is primarily through its reactivity and stability. The norbornene ring provides a rigid framework that can undergo various chemical transformations, while the methanesulfonamide group offers sites for nucleophilic attack and substitution reactions. These properties enable the compound to participate in a wide range of chemical processes, making it a versatile building block in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
5-Norbornene-2-methanol: A precursor in the synthesis of N-(5-Norbornene-2-methyl)-methanesulfonamide, known for its use in polymer synthesis.
5-Norbornene-2-methyl acetate: Another norbornene derivative used in polymerization reactions.
5-Norbornene-2-methanamine: A compound with similar reactivity, used in the synthesis of various bioactive molecules.
Uniqueness: this compound stands out due to its combination of a rigid norbornene ring and a reactive methanesulfonamide group. This unique structure imparts both stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C9H15NO2S |
|---|---|
Molekulargewicht |
201.29 g/mol |
IUPAC-Name |
N-[[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl]methyl]methanesulfonamide |
InChI |
InChI=1S/C9H15NO2S/c1-13(11,12)10-6-9-5-7-2-3-8(9)4-7/h2-3,7-10H,4-6H2,1H3/t7-,8+,9?/m0/s1 |
InChI-Schlüssel |
FEALMIYDTDFJBH-ZQTLJVIJSA-N |
Isomerische SMILES |
CS(=O)(=O)NCC1C[C@@H]2C[C@H]1C=C2 |
Kanonische SMILES |
CS(=O)(=O)NCC1CC2CC1C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


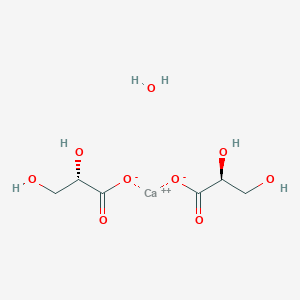
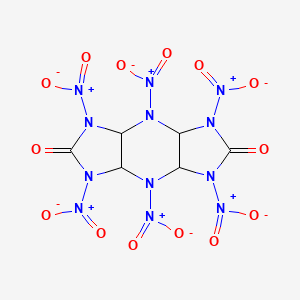
![(1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B13829348.png)
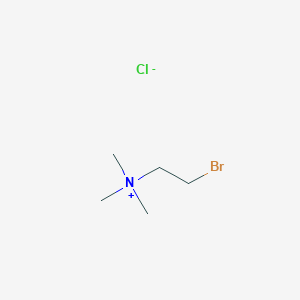
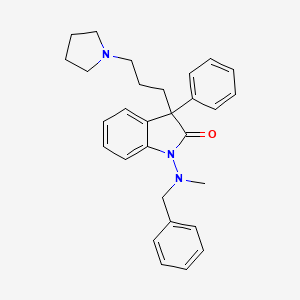
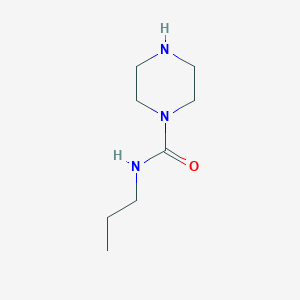
![3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13829358.png)
